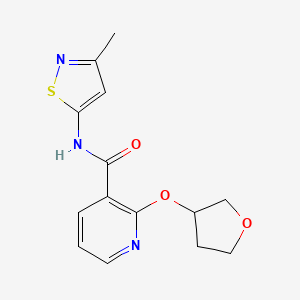
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as A-804598, is a selective P2X7 receptor antagonist. P2X7 receptors are ATP-gated ion channels that are expressed on immune cells and play a crucial role in inflammation and immune responses. A-804598 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions.
Mécanisme D'action
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide selectively blocks the P2X7 receptor, which is primarily expressed on immune cells such as macrophages, dendritic cells, and T-cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. By blocking this receptor, N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide reduces the inflammatory response and prevents the activation of T-cells.
Biochemical and Physiological Effects:
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have a number of biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, reduces T-cell activation and proliferation, and prevents the formation of inflammasomes. In animal models, N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce inflammation and tissue damage in various conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its selectivity for the P2X7 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the use of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may be limited by its potential toxicity and the need for further safety studies.
Orientations Futures
Future research on N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide could focus on its potential therapeutic applications in other inflammatory and immune-related conditions, such as asthma and psoriasis. Additionally, further studies could investigate the optimal dosing and administration of N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, as well as its potential toxicity and safety profile. Finally, the development of new P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer therapies for inflammatory and immune-related conditions.
Méthodes De Synthèse
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylisothiazol-5-amine, which is then reacted with 3-hydroxytetrahydrofuran to obtain the corresponding ether. The resulting compound is then reacted with nicotinoyl chloride to produce N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.
Applications De Recherche Scientifique
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce T-cell activation, and prevent the formation of inflammasomes.
Propriétés
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-12(21-17-9)16-13(18)11-3-2-5-15-14(11)20-10-4-6-19-8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSVGVWJDAYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylisothiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

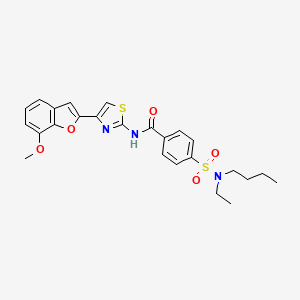

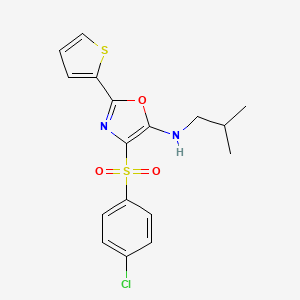
![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914380.png)
![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

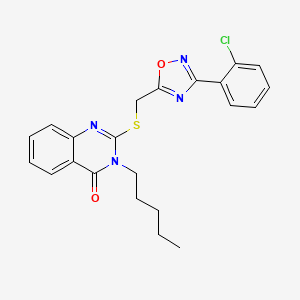
![N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide](/img/structure/B2914389.png)
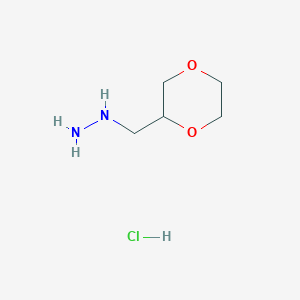
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate](/img/structure/B2914395.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)